N-((4-(azepan-1-ylsulfonyl)phenyl)carbamothioyl)-3-methylbutanamide
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Overview
Description
N-((4-(azepan-1-ylsulfonyl)phenyl)carbamothioyl)-3-methylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a carbamothioyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(azepan-1-ylsulfonyl)phenyl)carbamothioyl)-3-methylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds One common approach is to first synthesize the azepane ring, which is then sulfonylated to introduce the sulfonyl groupThe final step involves the addition of the 3-methylbutanamide moiety under controlled reaction conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((4-(azepan-1-ylsulfonyl)phenyl)carbamothioyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-((4-(azepan-1-ylsulfonyl)phenyl)carbamothioyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be used to study the effects of specific functional groups on biological activity and to develop new bioactive compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((4-(azepan-1-ylsulfonyl)phenyl)carbamothioyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(1-Azepanylsulfonyl)phenyl]carbamothioyl}benzamide
- N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]thiophene-2-carboxamide
Uniqueness
N-((4-(azepan-1-ylsulfonyl)phenyl)carbamothioyl)-3-methylbutanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
N-((4-(azepan-1-ylsulfonyl)phenyl)carbamothioyl)-3-methylbutanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H20N2O2S2
- Molecular Weight : 304.45 g/mol
The presence of the azepane ring and sulfonyl group suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.
The biological activity of this compound appears to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to altered metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors may modulate signaling pathways, influencing cell proliferation and apoptosis.
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, reducing oxidative stress in cells.
Efficacy Studies
A summary of key studies evaluating the biological activity of the compound is presented in the following table:
Case Study 1: Cancer Research
In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anti-cancer agent due to its ability to inhibit key metabolic enzymes involved in cancer progression .
Case Study 2: In vivo Efficacy
A subsequent study utilized a xenograft model to evaluate the compound's efficacy in reducing tumor growth. The administration of 5 mg/kg/day led to a marked decrease in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S2/c1-14(2)13-17(22)20-18(25)19-15-7-9-16(10-8-15)26(23,24)21-11-5-3-4-6-12-21/h7-10,14H,3-6,11-13H2,1-2H3,(H2,19,20,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIDSDJMRIVNGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.